![molecular formula C15H11Cl2N3O B2783095 N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide CAS No. 338771-75-8](/img/structure/B2783095.png)
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1H-Benzimidazol-2-ylmethyl)benzamide” is a compound with the molecular formula C15H13N3O . It has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .
Molecular Structure Analysis
The molecular structure of “N-(1H-Benzimidazol-2-ylmethyl)benzamide” has been studied using various spectroscopic techniques . Theoretical and actual NMR chemical shifts were found to be quite similar .Physical And Chemical Properties Analysis
“N-(1H-Benzimidazol-2-ylmethyl)benzamide” has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da . Other physical and chemical properties have been studied .Applications De Recherche Scientifique
Allosteric Activation of Human Glucokinase (GK)
- Application : Some derivatives of this compound have been synthesized and tested for their ability to activate GK. Specifically, compounds 2 and 7 demonstrated strong GK activation in vitro. Molecular docking studies revealed appreciable hydrogen bond interactions with Arg63 residue of GK .
Crystal Structure Studies
- Application : Researchers have reported the synthesis, crystal structure, and Hirshfeld analysis of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA), which is related to our compound of interest .
Anticancer Properties
- Application : Spectroscopic data confirmed that N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide analogues exhibit anticancer activity. For example, compound “a” is 3,5-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide .
Mécanisme D'action
Target of Action
The primary target of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide affects the glycolysis pathway . GK is a key regulator of this pathway, and its activation results in increased conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to a decrease in blood glucose levels, providing significant hypoglycemic effects .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The compound’s impact on bioavailability would need further investigation.
Result of Action
The activation of GK by N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide leads to a significant decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a condition characterized by high blood glucose levels .
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-10-6-5-9(7-11(10)17)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFYQAYBIJOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.